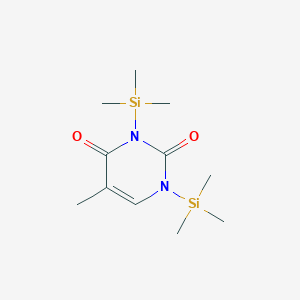

Bis-trimethylsilyl-thymine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

30205-80-2 |

|---|---|

Molecular Formula |

C11H22N2O2Si2 |

Molecular Weight |

270.47 g/mol |

IUPAC Name |

5-methyl-1,3-bis(trimethylsilyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H22N2O2Si2/c1-9-8-12(16(2,3)4)11(15)13(10(9)14)17(5,6)7/h8H,1-7H3 |

InChI Key |

JXDZQJSQAMAXEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)[Si](C)(C)C)[Si](C)(C)C |

Origin of Product |

United States |

Synthesis of Bis Trimethylsilyl Thymine

Direct Silylation of Thymine (B56734)

Direct silylation is the method of choice for producing bis(trimethylsilyl)thymine, valued for its efficiency and the utility of the resulting silylated intermediate in subsequent reactions, such as nucleoside synthesis.

A prevalent method for the synthesis of bis(trimethylsilyl)thymine involves the reaction of thymine with hexamethyldisilazane (B44280) (HMDS). nih.govresearchgate.netrsc.org This reaction is typically catalyzed by a small amount of ammonium (B1175870) sulfate. nih.govresearchgate.net The mixture is refluxed, often overnight, until the solid thymine completely dissolves, indicating the formation of the soluble silylated product. nih.govrsc.org The excess HMDS is then removed under reduced pressure to yield the bis-silylated pyrimidine (B1678525). nih.govrsc.org In one specific example, a slurry of thymine in HMDS and N,N-dimethylformamide (DMF) was heated to 150°C for 12 hours, yielding O,O-bis(trimethylsilyl)thymine as a white solid after distillation. google.com

Table 1: using HMDS and Ammonium Sulfate

| Reactants | Catalyst | Reaction Conditions | Product | Yield | Reference |

| Thymine, Hexamethyldisilazane | Ammonium Sulfate | Reflux overnight | 2,4-Bis-O-(trimethylsilyl)thymine | Not specified | nih.gov |

| Thymine, Hexamethyldisilazane, N,N-dimethylformamide | None specified | 150°C, 12 hours | O,O-bis(trimethylsilyl)thymine | 92% | google.com |

| Thymine, Hexamethyldisilazane | Ammonium Sulfate | Reflux, 18 hours | 1-allyl-5-methyl-4-((trimethylsilyl)oxy)pyrimidin-2(1H)-one | 93% | rsc.org |

N,O-Bis(trimethylsilyl)acetamide (BSA) serves as another powerful silylating agent for thymine. d-nb.infomit.edu BSA is recognized for its ability to silylate a wide range of functional groups, including amides, under generally mild and neutral conditions. chemicalbook.com In the context of nucleoside synthesis, using BSA for silylation can lead to purer products and improved yields compared to other methods. For instance, when initial glycosylation attempts with HMDS resulted in impurities and low yields (<40%), switching to BSA for the silylation step led to a pure glycosylation product with yields ranging from 53–61%. d-nb.info The byproducts of BSA silylation are volatile and easily removed by evaporation. chemicalbook.com

The synthesis of BSA itself can be accomplished by reacting acetamide (B32628) with an excess of trimethylchlorosilane and triethylamine (B128534). chemicalbook.comthieme-connect.de

The choice of silylating agent and reaction conditions significantly impacts the outcome of thymine silylation. While powerful reagents like BSA are highly effective, other systems such as trimethylchlorosilane (TMCS) in combination with a base like triethylamine (TEA) are also employed. thieme-connect.de The silylation of amides can proceed in stages, with one trimethylsilyl (B98337) group being introduced easily, while the second requires more forceful conditions like a large excess of TMCS and prolonged heating. thieme-connect.de

In some synthetic strategies, a combination of silylating agents is used. For example, the synthesis of certain nucleoside analogs has been achieved through a Vorbrüggen glycosylation promoted by chlorotrimethylsilane (B32843) and sodium iodide, where the pyrimidine base is first silylated with BSA. mit.edu This highlights the tailored approach often necessary in multi-step syntheses.

Optimizing the yield and selectivity of bis(trimethylsilyl)thymine synthesis is crucial for its application in further synthetic steps. The purity of the silylated intermediate is paramount, as demonstrated by the improved yields in glycosylation reactions when BSA was used instead of HMDS, which led to impurities. d-nb.info The careful removal of excess silylating agents and byproducts is also critical, as residual HMDS can hydrolyze and diminish the yield of subsequent reactions. researchgate.net

For subsequent reactions involving the silylated thymine, such as glycosylation, the choice of Lewis acid catalyst and solvent can dramatically affect the stereoselectivity and yield of the final nucleoside product. beilstein-journals.orgbeilstein-journals.org

Alternative Synthetic Routes to Silylated Thymine Derivatives

Chemical Reactivity and Transformative Derivatizations of Bis Trimethylsilyl Thymine

Glycosylation Reactions for Nucleoside Synthesis

The formation of a glycosidic bond between a sugar moiety and a nucleobase is a pivotal step in nucleoside synthesis. The silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen glycosylation, is a predominant method for this transformation, utilizing silylated nucleobases like bis(trimethylsilyl)thymine. wikipedia.org

The Vorbrüggen glycosylation involves the reaction of a silylated heterocyclic base with an electrophilic sugar derivative, typically in the presence of a Lewis acid catalyst. wikipedia.org This method is widely favored for its mild conditions and applicability to a broad range of substrates.

The efficiency of the Vorbrüggen glycosylation is highly dependent on the nature of the activated sugar derivative. Peracetylated sugars, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, are frequently employed as glycosyl donors. wikipedia.org The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked by the silylated nucleobase. nih.gov

An effective synthesis of nucleosides has been developed using glycosyl chlorides as donors in the absence of a Lewis acid. mdpi.com It is proposed that the glycosyl chloride undergoes intramolecular cyclization to form a cyclic oxonium ion, which then reacts with the silylated thymine (B56734). mdpi.com For instance, the reaction of peracetylated D-ribofuranosyl chloride with silyl-thymidine in DCE at room temperature yielded the desired nucleoside in a moderate yield of 43%. mdpi.com

In some cases, other sugar derivatives are utilized. For example, the coupling of a bicyclic derivative with bis(trimethylsilyl)thymine was achieved using Sn(IV)Cl as an activator. tandfonline.com

Lewis acids play a critical role in activating the sugar donor for the glycosylation reaction. beilstein-journals.org Common Lewis acids employed in Vorbrüggen glycosylation include tin tetrachloride (SnCl4), titanium tetrachloride (TiCl4), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govacs.org These catalysts facilitate the formation of the key oxocarbenium ion intermediate from the sugar derivative. nih.gov

The choice of Lewis acid can significantly influence the reaction's outcome. For instance, in a multicomponent reaction to synthesize functionalized nucleosides, TiCl4 was used to promote the reaction between a dihydrofuran derivative, an α-keto ester, and bis(trimethylsilyl)thymine, affording the product in 70% yield. nih.gov Similarly, the glycosylation of a fully functionalized pyranosyl acetate (B1210297) with bis(trimethylsilyl)thymine was successfully carried out in the presence of TMSOTf, leading to the stereoselective formation of the β-thymine analogue in 42% yield. beilstein-journals.org

In another study, the glycosylation of a spiroannulated sugar derivative with persilylated thymine in the presence of SnCl4 in dichloromethane (B109758) resulted in the formation of a single nucleoside product. acs.org The use of TMSOTf in the glycosylation of a different sugar derivative with bis(trimethylsilyl)thymine also led to the stereoselective formation of the β-analogue. beilstein-journals.org

| Catalyst | Substrates | Product Yield | Reference |

| TiCl4 | (S)-5-(tert-butyldimethylsilyloxymethyl)-2,3-dihydrofuran, ethyl pyruvate (B1213749), bis(trimethylsilyl)thymine | 70% | nih.gov |

| SnCl4 | 3′,6′-anhydro-2′-deoxy-glucofuranosyl derivative, bis(trimethylsilyl)thymine | Not specified | tandfonline.com |

| TMSOTf | Pyranosyl acetate, bis(trimethylsilyl)thymine | 42% | beilstein-journals.org |

| SnCl4 | Spiroannulated sugar derivative, persilylated thymine | Not specified | acs.org |

The stereochemical outcome of the glycosylation reaction, specifically the ratio of β to α anomers, is a crucial aspect of nucleoside synthesis. The formation of the desired β-anomer is often favored due to neighboring group participation from a substituent at the C2' position of the sugar. beilstein-journals.org

In the glycosylation of a pyranosyl acetate with bis(trimethylsilyl)thymine using TMSOTf, the β-thymine analogue was formed stereoselectively. beilstein-journals.org The large coupling constant observed in the 1H NMR spectrum confirmed the diaxial orientation of H1' and H2', indicative of the β-glycosylated product. beilstein-journals.org This stereoselectivity is attributed to the preferred attack of the thymine nucleobase from the β-face, assisted by the neighboring acetoxy group at C2. beilstein-journals.org

However, in some cases, a mixture of anomers is obtained. For example, the glycosylation of a spiro-sugar derivative with persilylated thymine in acetonitrile (B52724), a solvent known to disrupt the complex between the tin catalyst and the silylated base, resulted in a mixture of anomeric nucleosides. acs.org

| Sugar Derivative | Catalyst | Solvent | β/α Ratio | Reference |

| Pyranosyl acetate | TMSOTf | Dichloromethane | Stereoselective β | beilstein-journals.org |

| Spiro-sugar derivative | SnCl4 | Acetonitrile | 1:1 | acs.org |

Bis(trimethylsilyl)thymine is a versatile reagent for the synthesis of a wide array of modified nucleoside analogues, which are of significant interest for their potential therapeutic applications.

The reaction of bis(trimethylsilyl)thymine with appropriately functionalized ribofuranosyl and deoxyribofuranosyl derivatives allows for the synthesis of novel nucleoside analogues. A multicomponent strategy involving a Lewis acid-promoted reaction of a dihydrofuran derivative, an α-keto ester, and bis(trimethylsilyl)thymine has been developed to access functionalized nucleosides with three contiguous chiral centers in excellent diastereoselectivity. nih.gov This approach provides a rapid route to modified nucleosides that can be further derivatized. nih.gov

For instance, the reaction of an optically active dihydrofuran with ethyl pyruvate and TiCl4, followed by the addition of bis(trimethylsilyl)thymine, yielded a functionalized nucleoside derivative as a single diastereomer in 70% yield. nih.gov Subsequent desilylation afforded the modified nucleoside. nih.gov Similarly, the synthesis of C-arylnucleoside analogues has been achieved through the N-glycosidation of phenyl-substituted furanose derivatives with bis(trimethylsilyl)thymine in the presence of a Lewis acid like TMSOTf. nih.govmdpi.com

Synthesis of Modified Nucleoside Analogues

Pyrrolidinonyl Nucleoside Analogues

A notable advancement in the synthesis of aza-cyclic nucleoside analogues involves the use of bis(trimethylsilyl)thymine. An efficient and general synthetic pathway has been developed for creating optically active pyrrolidinonyl nucleoside analogues. oup.com In this process, the tetrahydrofuran (B95107) ring of a typical nucleoside is substituted with a pyrrolidinonyl ring that possesses both a primary and a secondary hydroxy group. oup.com

The key step in this synthesis is the condensation of a chiral pyrrolidinone intermediate with bis(trimethylsilyl)thymine. Specifically, the reaction of an enantiomerically pure 5-acetoxy-pyrrolidinone derivative with bis(trimethylsilyl)thymine is carried out in acetonitrile in the presence of titanium tetrachloride (TiCl₄) as a catalyst. This condensation proceeds at a temperature of -15 °C and results in the formation of the protected trans-diastereoisomer of the pyrrolidinonyl thymine nucleoside analogue in a 70% yield. oup.com The configuration of the product was confirmed by ¹H NMR, which showed a characteristic singlet for the H-5 proton of the pyrrolidinonyl ring, indicating a trans relationship between the substituents at C-4 and C-5. oup.com

Subsequent deacetylation of the protected nucleoside analogue with ammonia (B1221849) in methanol (B129727) affords the final pyrrolidinonyl thymine nucleoside analogue in a high yield of 90%. oup.com These analogues, featuring available primary and secondary hydroxyl groups, are valuable precursors for the synthesis of modified oligonucleotides. oup.com

Acyclic-Sugar Nucleoside Analogues

Bis(trimethylsilyl)thymine is a crucial reagent in the synthesis of acyclic-sugar nucleoside analogues, where the conventional furanose ring is replaced by a flexible, open-chain moiety. orientjchem.orgpsu.edu This class of compounds is significant due to the antiviral properties exhibited by prominent members like acyclovir. orientjchem.org

One synthetic approach involves the coupling of an appropriate acyclic sugar derivative with bis(trimethylsilyl)thymine. For instance, the reaction of 1-O-chloromethyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose with bis(trimethylsilyl)thymine, activated by tin(IV) chloride (SnCl₄), yields a mixture of the desired acyclic nucleoside, 1-[(2,3,5-tri-O-benzoyl-β-D-xylofuranosyloxy)methyl]thymine, and its corresponding N-glycoside byproduct. orientjchem.org This particular reaction provided the target acyclic product and the byproduct in a 1.0:2.1 ratio with a total yield of 66%. orientjchem.org

Another strategy focuses on creating acyclic, achiral nucleoside analogues such as 1-[3-hydroxy-2-(hydroxymethyl)prop-1-enyl]thymine. psu.edu These syntheses underscore the versatility of bis(trimethylsilyl)thymine in reacting with various electrophilic acyclic precursors to generate a diverse range of nucleoside analogues. The silylation of thymine renders it soluble in organic solvents and activates it for nucleophilic attack on the acyclic sugar synthon. jst.go.jp

Dioxolane-based Nucleosides

The synthesis of dioxolane-based nucleosides, a class of compounds with significant antiviral activity, frequently employs bis(trimethylsilyl)thymine as a key intermediate. epo.orgresearchgate.net An asymmetric process for preparing enantiomerically pure β-D-dioxolane-nucleosides has been developed, starting from 1,6-anhydromannose to establish the necessary stereochemistry. epo.org

In this method, a (2R,4R)- and (2R,4S)-4-acetoxy-2-(protected-oxymethyl)-dioxolane intermediate is condensed with silylated thymine. The choice of catalyst for this condensation step is critical for the stereochemical outcome. When trimethylsilyl triflate (TMSOTf) is used as the catalyst in dichloromethane, a mixture of the β-anomer (45%) and the α-anomer (29%) is obtained. epo.org However, employing tin(IV) chloride (SnCl₄) as the Lewis acid catalyst leads to the exclusive formation of the desired β-isomer, with only trace amounts of the α-isomer being detectable. epo.org

Further research has expanded on the synthesis of 4′-C-substituted dioxolane nucleosides. For example, electrophilic glycosidation between a dioxolane intermediate bearing a bromomethyl group at the 4′-position and silylated pyrimidine (B1678525) nucleobases like bis(trimethylsilyl)thymine proceeds efficiently to give a mixture of β- and α-anomers of the corresponding nucleosides. researchgate.net These can then be further modified to produce the target 4′-C-methyl-dioxolane nucleosides. researchgate.net

C4’-Modified Nucleoside Analogues

C4’-modified nucleoside analogues are of great interest for their potential applications in antiviral therapies and oligonucleotide-based therapeutics. nih.gov The synthesis of these complex molecules often involves multiple steps, and bis(trimethylsilyl)thymine can be a key component in the crucial glycosylation step. beilstein-journals.orgbeilstein-journals.org

One strategy involves the synthesis of double-headed nucleosides where a second nucleobase is attached to the C4' position of a thymidine (B127349) derivative. For example, 4′-C-((thymin-1-yl)methyl)thymidine has been synthesized starting from a 4′-(hydroxymethyl)thymidine derivative. The hydroxymethyl group is converted into a suitable leaving group, such as a triflate, which then reacts with a nucleobase like thymine to form the double-headed nucleoside. beilstein-journals.org While this specific example doesn't start with bis(trimethylsilyl)thymine, the principle of coupling a nucleobase to the C4' position is demonstrated.

A more direct approach involves the coupling of a C4'-modified sugar with a silylated nucleobase. For instance, the synthesis of 2'-fluoro-β-D-arabinofuranosyl nucleosides can be achieved by coupling 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide with 2,4-bis-O-(trimethylsilyl)thymine in carbon tetrachloride. beilstein-journals.org This reaction highlights the utility of silylated thymine in forming the glycosidic bond with a modified sugar moiety. A modular 5-step process has been recently developed to access a diverse collection of C4'-modified nucleoside analogues, significantly reducing the number of synthetic steps traditionally required. nih.gov

Alkylation and Dimerization Reactions

Synthesis of Biomimetic Thymine Dimers via Alkylation with Dibromides

Bis(trimethylsilyl)thymine serves as a key precursor in the synthesis of biomimetic thymine dimers, where two thymine units are linked by an alkyl spacer. This is achieved through a two-step process that begins with the silylation of thymine, followed by alkylation with an appropriate dihalide. mdpi.comresearchgate.net

The silylation of thymine is typically performed using N,O-bis(trimethylsilyl)acetamide (BSA) in a suitable solvent like acetonitrile, which yields O,O-bis-trimethylsilyl thymine quantitatively. mdpi.comresearchgate.net This silylated intermediate is then subjected to alkylation.

The alkylation reaction is effectively carried out by dissolving the O,O-bis-trimethylsilyl thymine in an alkyl dibromide (such as 1,3-dibromopropane, 1,4-dibromobutane, 1,5-dibromopentane, or 1,6-dibromohexane) in the presence of a small amount of piperidine (B6355638) at 80 °C under an argon atmosphere. mdpi.comresearchgate.net Piperidine serves a dual purpose: neutralizing the hydrobromic acid generated during the reaction and facilitating the removal of the trimethylsilyl protecting groups. researchgate.net This method produces the desired thymine dimers in high yields, with only small amounts of mono-alkylated derivatives as byproducts. researchgate.net

The table below summarizes the synthesis of various biomimetic thymine dimers using this alkylation strategy. researchgate.net

| Entry | Dibromide Reactant | Spacer Length (n) | Product Yield | Reference |

|---|---|---|---|---|

| 1 | 1,3-Dibromopropane | 3 | 85% | researchgate.net |

| 2 | 1,4-Dibromobutane | 4 | High Yield | researchgate.net |

| 3 | 1,5-Dibromopentane | 5 | High Yield | researchgate.net |

| 4 | 1,6-Dibromohexane | 6 | High Yield | researchgate.net |

Formation of N-Alkenylthymines and Related Organosilicon Derivatives

Bis(trimethylsilyl)thymine is a versatile starting material for the synthesis of N-alkenylthymines and other organosilicon derivatives of thymine. rsc.orgresearchgate.net These compounds are of interest for developing novel materials and for their potential biological applications. rsc.org

N-alkenylthymines, with the general structure CH₂=CH(CH₂)nT (where T is thymine), are prepared by the reaction of bis(trimethylsilyl)thymine with the corresponding bromoalkene. For example, 1-(but-3-en-1-yl)thymine and 1-(pent-4-en-1-yl)thymine have been synthesized by reacting bis(trimethylsilyl)thymine with 4-bromo-1-butene (B139220) and 5-bromo-1-pentene, respectively. rsc.org These reactions are typically performed over several days, and the products are purified by chromatography and recrystallization. rsc.org

The resulting N-alkenylthymines can be further functionalized through hydrosilylation reactions to produce organosilicon derivatives. For instance, 1-(but-3-en-1-yl)thymine can be hydrosilylated with phenyldimethylsilane to form PhMe₂Si(CH₂)₄T. rsc.orgresearchgate.net

An alternative route to these organosilicon derivatives involves the direct reaction of bis(trimethylsilyl)thymine with a haloalkylsilane. For example, (4-bromobutyl)phenyldimethylsilane can be reacted with bis(trimethylsilyl)thymine in the presence of tetrabutylammonium (B224687) fluoride (B91410) in refluxing THF to yield the same PhMe₂Si(CH₂)₄T product. rsc.org

The table below details the synthesis of selected N-alkenylthymines from bis(trimethylsilyl)thymine. rsc.org

| Product | Bromoalkene Reactant | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1-(But-3-en-1-yl)thymine | 4-Bromo-1-butene | 72 h | 59% | rsc.org |

| 1-(Pent-4-en-1-yl)thymine | 5-Bromo-1-pentene | 144 h | 18% | rsc.org |

Regioselective Alkylation Strategies

The alkylation of thymine presents a challenge in regioselectivity due to the presence of two reactive nitrogen atoms, N1 and N3. The use of bis(trimethylsilyl)thymine provides a powerful tool to direct alkylation, primarily to the more nucleophilic N1 position. However, specific strategies can be employed to achieve selective alkylation at either the N1 or N3 position.

Alkylation of bis(trimethylsilyl)thymine typically favors the N1 position due to its higher intrinsic nucleophilicity in the silylated intermediate. This selectivity is exploited in numerous synthetic procedures. For instance, the reaction of bis(trimethylsilyl)thymine with various alkyl halides or other alkylating agents predominantly yields N1-alkylated products. A two-step, one-pot procedure involving the initial silylation of thymine with reagents like hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl chloride (TMS-Cl), followed by the addition of an alkylating agent, has been shown to be highly effective for N1-selective propargylation, affording the desired product in high yields. nih.gov

Another approach involves reacting bis(trimethylsilyl)thymine, prepared using N,O-bis(trimethylsilyl)acetamide (BSA), with dibromoalkanes. mdpi.com This method has been successful in synthesizing N1,N1'-alkane-diyl-bis-thymine dimers, where the alkyl chain links the N1 positions of two thymine molecules. mdpi.com While this method primarily yields the N1,N1'-dimer, a mono-alkylated derivative can also be formed. mdpi.com

Achieving selective N3-alkylation requires a different approach, as direct alkylation of bis(trimethylsilyl)thymine is highly regioselective for the N1 position. The most effective strategy involves the prior protection of the N1 position. One such method utilizes the 2-(trimethylsilyl)ethoxymethyl (SEM) group to protect the N1 position of uracil (B121893) and its analogs, including thymine. researchgate.net Once the N1-SEM protected intermediate is formed, subsequent alkylation occurs cleanly at the N3 position. researchgate.net Another strategy for N3-alkylation involves modifying an existing nucleoside, such as protecting the sugar moieties of thymidine and then performing alkylation at the N3 position using a base like cesium carbonate. nih.govoup.com

The choice of solvent and reaction conditions can also influence the outcome, although N1-selectivity generally prevails with bis(trimethylsilyl)thymine. A review of uracil alkylation highlights that N1-addition is often kinetically favored. researchgate.net

Table 1: Regioselective Alkylation Reactions of Bis(trimethylsilyl)thymine

| Alkylating Agent | Catalyst/Base | Solvent | Key Conditions | Primary Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Propargyl bromide | (NH₄)₂SO₄ (for silylation) | Acetonitrile | In situ propargylation of silylated intermediate | N1-propargylthymine | 87-92% | nih.gov |

| 1,3-dibromopropane | Piperidine | Bulk (no solvent) | 80 °C, 48 h | N1,N1'-(propane-1,3-diyl)bis-thymine | 85% | mdpi.com |

| 1,4-dibromobutane | Piperidine | Bulk (no solvent) | 80 °C, 4 days | N1,N1'-(butane-1,4-diyl)bis-thymine | 81% | mdpi.com |

| Ethyl bromoacetate | (NH₄)₂SO₄ (for silylation) | Hexamethyldisilazane (HMDS) | Reflux, followed by hydrolysis | Thymine-1-acetic acid | 75% |

Other Selective Transformations

Beyond alkylation, bis(trimethylsilyl)thymine is a key substrate for other important selective transformations, most notably glycosylation for the synthesis of nucleosides. It also participates in reactions with various other electrophiles.

Glycosylation: The Vorbrüggen glycosylation is the most prominent reaction involving bis(trimethylsilyl)thymine. In this reaction, the silylated base is coupled with a protected sugar derivative (e.g., an acetylated or benzoylated sugar) in the presence of a Lewis acid catalyst. wikipedia.org This method avoids issues of insolubility common with unprotected nucleobases. wikipedia.org The choice of catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄), and the reaction solvent (e.g., dichloromethane, acetonitrile) are critical for controlling the stereoselectivity of the newly formed glycosidic bond, leading to either the α- or β-anomer. beilstein-journals.orgthieme-connect.de For example, the glycosylation of a pyranosyl acetate with bis(trimethylsilyl)thymine using TMSOTf in dichloromethane resulted in the stereoselective formation of the β-thymine analogue. beilstein-journals.org

Reactions with Electrophiles: Bis(trimethylsilyl)thymine can react with other electrophilic reagents. A notable example is the electrophilic addition reaction with glycals (unsaturated sugars) in the presence of reagents like N-iodosuccinimide (NIS) or benzeneselenenyl chloride. thieme-connect.deresearchgate.netnih.gov This reaction introduces both a halogen (or selenium) and the thymine base across the double bond of the glycal, providing a pathway to 2'-deoxy-2'-halo-nucleosides and other modified nucleoside structures. researchgate.netnih.gov The use of NIS and bis(trimethylsilyl)thymine to introduce a thymine base onto a 4-thiofuranoid glycal has been shown to produce the desired β-anomer as the major product. nih.gov

Acylation: While less common than alkylation or glycosylation, the silylated oxygens in bis(trimethylsilyl)thymine can react with acylating agents. The acylation of related N-silyl and O-silyl compounds is well-documented, suggesting that bis(trimethylsilyl)thymine can be used in the synthesis of O-acylated thymine derivatives, which can be important intermediates in their own right. thieme-connect.de

Table 2: Other Selective Transformations of Bis(trimethylsilyl)thymine

| Reactant | Reagent/Catalyst | Solvent | Transformation Type | Product Type | Reference |

|---|---|---|---|---|---|

| Protected pyranosyl acetate | TMSOTf | Dichloromethane | Glycosylation | β-Thymine nucleoside analogue | beilstein-journals.org |

| 4-Thiofuranoid glycal | N-Iodosuccinimide (NIS) | Not specified | Electrophilic Addition/Glycosylation | 4'-Thionucleoside (β-anomer major) | nih.gov |

| Glycal | Benzeneselenenyl chloride / Ag(I)OTf | Not specified | Electrophilic Addition/Glycosylation | 2'-Phenylselenyl-nucleoside | thieme-connect.de |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf | 1,2-Dichloroethane | Glycosylation (Vorbrüggen) | N1-ribofuranosylthymine | wikipedia.org |

Applications in Advanced Nucleic Acid Chemistry

Role as a Key Intermediate in Oligonucleotide Synthesis

The synthesis of natural and chemically modified oligonucleotides relies on the sequential addition of monomeric units called phosphoramidites. Bis-trimethylsilyl-thymine is a key player in the preparation of these essential building blocks, particularly for thymidine (B127349) and its analogues.

The journey from a simple nucleobase to a phosphoramidite (B1245037) ready for an automated synthesizer is a multi-step process where this compound plays a pivotal early role. The silylation of thymine (B56734), often achieved by refluxing with agents like hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA), renders the base soluble in non-polar organic solvents and activates it for the crucial N-glycosylation step. nih.govwpmucdn.comoup.com

In a typical synthetic pathway, the silylated thymine is reacted with a protected sugar derivative, such as a furanosyl bromide or acetate (B1210297). nih.govbeilstein-journals.org This reaction, known as the Vorbrüggen glycosylation, is often promoted by a Lewis acid like tin(IV) chloride (SnCl4) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). scispace.comdoi.org The silyl (B83357) groups facilitate the formation of the N-glycosidic bond between the N1 position of thymine and the anomeric carbon of the sugar, leading to the formation of a protected nucleoside. oup.comscispace.com For example, the reaction of 2,4-Bis-O-(trimethylsilyl)thymine with 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-d-arabinofuranosyl bromide is a key step in synthesizing 2'-fluoroarabinothymidine, a modified nucleoside. nih.gov Following this coupling and subsequent deprotection and purification steps, the nucleoside undergoes phosphitylation to yield the final phosphoramidite monomer. nih.govscispace.com

| Reactants | Catalyst/Conditions | Product | Significance | Reference |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose + this compound | TMSOTf | Benzoyl protected ribothymidine | High yield (86%) and high β-selectivity for RNA building block synthesis. | oup.com |

| 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-d-arabinofuranosyl bromide + 2,4-Bis-O-(trimethylsilyl)thymine | CCl4, reflux | 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-d-arabinofuranosyl)-thymine | Forms the core of the 2'F-ANA modified nucleoside. | nih.gov |

| Protected sugar (compound 2 in source) + this compound | SnCl4, CH3CN, 50°C | Anomeric nucleosides (β/α ratio 5:1) | Precursor for phosphoramidite with 2'-C-hydroxymethyl modification. | scispace.com |

This compound is instrumental in the synthesis of a wide array of modified nucleosides that are subsequently incorporated into oligonucleotide chains to impart novel properties. These modifications can enhance binding affinity to target strands, increase nuclease resistance, or introduce new functionalities.

The synthesis of these modified oligonucleotides begins with the creation of the unique nucleoside monomer, a process that frequently leverages the reactivity of silylated thymine. For instance, to create oligonucleotides containing 2′-deoxy-2′-fluoro-arabinose units (2'F-ANA), which exhibit high binding affinity for RNA targets, 2,4-bis-O-(trimethylsilyl)thymine is coupled with a 2'-fluoro-arabinofuranosyl bromide sugar. nih.gov Similarly, the synthesis of oligonucleotides with a six-membered amide bridge, designed to alter the backbone conformation, involves reacting a silylated thymine prepared in situ with a functionalized sugar precursor. doi.org

The general strategy involves:

Synthesizing a sugar moiety with the desired modification.

Coupling this modified sugar with this compound to form the modified nucleoside. scispace.com

Converting the modified nucleoside into its corresponding phosphoramidite. scispace.com

Incorporating the phosphoramidite into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer. nih.govscispace.com

This approach has been used to introduce modifications such as 2'-C-hydroxymethyl groups and backbone alterations, demonstrating the versatility of this compound as a starting point for creating custom oligonucleotides. scispace.com

Synthesis of Polymeric Analogues with DNA Base Functionalities

Beyond the realm of oligonucleotides, this compound is a valuable reagent for synthesizing polymers that feature DNA base functionalities. These materials are of interest for creating novel biomaterials, self-assembling systems, and molecularly imprinted polymers. The silylation of thymine facilitates the attachment of polymerizable groups to the nucleobase.

One major application is in the synthesis of polyorganosiloxanes with pendant thymine groups. In this process, this compound is first reacted with an ω-alkenyl halide, such as allyl bromide or 4-bromo-1-butene (B139220), to produce an N-alkenylthymine. rsc.org This intermediate can then undergo hydrosilylation, attaching it to a siloxane monomer or polymer backbone. rsc.org This method allows for the creation of silicone-based polymers that are "decorated" with thymine bases, which can then impart properties like hydrogen bonding-mediated cross-linking. researchgate.net

Another approach involves the synthesis of acrylic monomers for use in molecular imprinting. For example, N1-methacryloyl thymine can be synthesized by reacting silylated thymine with methacryloyl chloride at low temperatures. mdpi.com This monomer, which contains the thymine recognition site and a polymerizable acryloyl group, can then be co-polymerized with other monomers in the presence of a template molecule (like an adenine (B156593) derivative) to create molecularly imprinted polymers with specific binding cavities. mdpi.com

| Polymer Type | Intermediate Synthesis from Silylated Thymine | Application | Reference |

| Polyorganosiloxane | Reaction with allyl bromide to form 1-allylthymine. | Biomimetic materials, self-assembling systems. | rsc.org |

| Molecularly Imprinted Polymer | Reaction with methacryloyl chloride to form N1-methacryloyl thymine. | Drug delivery systems, selective binding. | mdpi.com |

| Polysiloxane | Reaction with (4-bromobutyl)phenyldimethylsilane. | Model compounds for new materials with hydrogen-bonding capacity. | rsc.org |

Contribution to the Synthesis of Labeled Nucleosides (e.g., Radiosynthesis Precursors)

This compound is a critical precursor in the synthesis of labeled nucleosides, especially those containing radioisotopes for medical imaging techniques like Positron Emission Tomography (PET). The synthesis of these tracers often involves coupling a valuable, short-lived radioisotope (e.g., ¹⁸F) attached to a sugar with a nucleobase. Efficiency and speed are paramount in radiosynthesis.

The use of O,O′-bis(trimethylsilyl)thymine instead of unprotected thymine significantly improves the outcome of these coupling reactions. For the synthesis of the PET imaging agent 2′-deoxy-2′-[¹⁸F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([¹⁸F]FMAU), the key step is the coupling of an ¹⁸F-labeled arabinofuranose with the thymine base. nih.govacs.orggoogle.com Research has shown that using this compound (referred to as "protected thymine") leads to higher radiochemical yields (RCY) and better stereoselectivity (a higher ratio of the desired β-anomer to the undesired α-anomer) compared to using unprotected thymine. nih.govacs.org

The silylation activates the thymine, allowing the coupling reaction to proceed more efficiently under milder conditions, which is crucial for preserving the integrity of the radiolabeled sugar. nih.govacs.org This methodology is not limited to fluorine-18; it is also employed in the synthesis of carbon-14 (B1195169) labeled nucleosides, such as 4′-[Methyl-¹⁴C]Thiothymidine, where thymine is silylated with bis(trimethylsilyl)acetamide (BTMSA) prior to coupling with a thio-sugar. snmjournals.orgsnmjournals.org

Table: Comparison of Protected vs. Unprotected Thymine in [¹⁸F]FMAU Synthesis Data extracted from a study on radiosynthesis optimization. The "Protected Thymine" is O,O′-bis(trimethylsilyl)thymine.

| Condition | Thymine Type | Radiochemical Yield (β-anomer %) | Ratio of β/α Anomers | Reference |

| 85 °C, 60 min | Protected | 52.66% | 1.14 ± 0.05 | acs.org |

| 85 °C, 60 min | Unprotected | 37.36% | 0.94 ± 0.04 | acs.org |

| 100 °C, 60 min | Protected | 47.90% | 1.08 ± 0.01 | acs.org |

| 100 °C, 60 min | Unprotected | 35.79% | 0.93 ± 0.04 | acs.org |

Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular Structure by X-ray Crystallography

Single-crystal X-ray diffraction analysis is a definitive method for determining the three-dimensional structure of crystalline solids. Studies on bis-trimethylsilyl-thymine have confirmed its molecular structure and provided insights into its solid-state conformation. researchgate.netresearchgate.net

The crystallographic data reveals that the silylation of thymine (B56734) occurs at the oxygen atoms, resulting in the O,O'-bis(trimethylsilyl)thymine isomer. nih.govresearchgate.net This is the most stable tautomeric form. ysu.am The analysis of the crystal structure shows a largely planar pyrimidine (B1678525) ring. Unlike other silylated DNA bases, the crystal structure of this compound is notable for its lack of significant intermolecular hydrogen bonding interactions. researchgate.netresearchgate.net

A search in the Cambridge Crystallographic Data Centre (CCDC) under the number 658303 provides detailed crystallographic information for this compound. nih.gov

Spectroscopic Signatures

Spectroscopic methods provide crucial information about the electronic and structural properties of molecules. For this compound, NMR, IR, and mass spectrometry are standard techniques used for its characterization. smolecule.comresearchgate.net

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound provides characteristic signals for the different types of protons in the molecule. nucmedcor.comorgsyn.org The trimethylsilyl (B98337) groups typically show a sharp, intense singlet in the upfield region of the spectrum.

A reported ¹H NMR spectrum in deuterated benzene (B151609) (C₆D₆) shows the following chemical shifts (δ):

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular properties, and reactivity of molecules like bis-trimethylsilyl-thymine. While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established from studies on related silylated nucleobases and other organosilicon compounds.

DFT calculations can be employed to determine a variety of molecular properties for this compound, including:

Optimized Molecular Geometry: These calculations predict the most stable three-dimensional arrangement of atoms, providing bond lengths, bond angles, and dihedral angles.

Electronic Properties: DFT can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the resulting electronic potential. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic vibrational modes of the trimethylsilyl (B98337) groups and the thymine (B56734) ring.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for 1H, 13C, and 29Si can aid in the interpretation of experimental NMR spectra, facilitating structural elucidation.

A typical DFT study on this compound would involve the selection of an appropriate functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G*, def2-TZVP) to balance computational cost and accuracy. The table below illustrates the types of data that would be generated from such calculations.

Table 1: Representative Data from DFT Calculations on this compound

| Parameter | Calculated Value |

|---|---|

| O-Si Bond Length | 1.70 - 1.75 Å |

| N-Si Bond Length | 1.75 - 1.80 Å |

| Si-C Bond Length | 1.85 - 1.90 Å |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -0.5 to 0.5 eV |

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations on similar silylated organic molecules.

Conformational Analysis and Energetics

The presence of two bulky and flexible trimethylsilyl groups introduces significant conformational freedom in the this compound molecule. Conformational analysis aims to identify the different spatial arrangements of these groups (conformers) and determine their relative stabilities.

The key rotational bonds in this compound are the N-Si and O-Si single bonds, as well as the Si-C bonds within the trimethylsilyl groups. Rotation around these bonds can lead to various conformers with different steric and electronic interactions. Computational methods, including both molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of the molecule and locate the low-energy conformers.

Studies on related silylated pyrimidines suggest that the preferred conformations are those that minimize steric hindrance between the trimethylsilyl groups and the methyl group of the thymine ring. The relative energies of different conformers can be calculated to determine their population at a given temperature. This information is crucial for understanding the molecule's reactivity, as the accessibility and orientation of reactive sites can vary between conformers. For instance, the accessibility of the nitrogen and oxygen atoms for electrophilic attack in reactions like the Silyl-Hilbert-Johnson reaction is highly dependent on the conformation of the trimethylsilyl groups.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C6-N1-Si-C1) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 (most stable) |

| Gauche | 60° | 1.5 - 2.5 |

Note: This table presents a simplified, hypothetical scenario for rotation around one of the N-Si bonds. A full conformational analysis would involve multiple dihedral angles.

Reaction Mechanism Elucidation (e.g., Silyl-Hilbert-Johnson reaction)

This compound is a key intermediate in the Silyl-Hilbert-Johnson reaction, a widely used method for the synthesis of nucleosides. nih.govwikipedia.org Computational studies play a vital role in elucidating the detailed mechanism of this and other reactions involving silylated nucleobases.

The Silyl-Hilbert-Johnson reaction involves the coupling of a silylated heterocyclic base, such as this compound, with a protected sugar derivative, typically in the presence of a Lewis acid catalyst. biosynth.com Theoretical investigations can model the reaction pathway, identify transition states, and calculate activation energies, providing a deeper understanding of the reaction's kinetics and selectivity.

For the reaction of this compound with a protected ribofuranosyl halide, computational studies can address key mechanistic questions:

Role of the Lewis Acid: Modeling can show how the Lewis acid coordinates to the reactants, activating the sugar derivative and facilitating nucleophilic attack.

Regioselectivity: Calculations can explain why the glycosylation occurs predominantly at the N1 position of the thymine ring, rather than at the O2 or O4 positions. This is often rationalized by comparing the activation energies for the different possible reaction pathways.

Stereoselectivity: The formation of the desired β-anomer of the nucleoside can be explained by modeling the approach of the silylated thymine to the oxocarbenium ion intermediate formed from the sugar.

A proposed mechanism often involves the formation of a reactive intermediate where the Lewis acid activates the glycosyl donor. The silylated thymine then acts as a nucleophile, attacking the anomeric carbon of the sugar. Subsequent desilylation yields the final nucleoside product.

Table 3: Key Steps in the Silyl-Hilbert-Johnson Reaction of this compound

| Step | Description |

|---|---|

| 1. Activation | The Lewis acid catalyst activates the protected sugar derivative. |

| 2. Nucleophilic Attack | The N1 atom of this compound attacks the anomeric carbon of the activated sugar. |

| 3. Intermediate Formation | A cationic intermediate is formed. |

Molecular Modeling of Interactions and Reactivity

Molecular modeling encompasses a range of computational techniques used to study and predict how molecules interact with each other and how they behave in different chemical environments. For this compound, molecular modeling can be applied to understand its interactions with solvents, catalysts, and biological macromolecules.

Solvation Effects: Molecular dynamics (MD) simulations or implicit solvent models can be used to study how solvent molecules arrange around this compound and how this affects its conformation and reactivity.

Interaction with Catalysts: Docking studies and quantum chemical calculations can model the interaction of this compound with Lewis acids, providing insights into the geometry and energetics of the catalyst-substrate complex. This is particularly relevant for optimizing reaction conditions in nucleoside synthesis.

Reactivity Prediction: Molecular modeling can be used to predict the reactivity of different sites on the this compound molecule. For example, by calculating electrostatic potential maps, one can identify the regions most susceptible to electrophilic or nucleophilic attack.

These modeling approaches are instrumental in rationalizing experimental observations and in guiding the design of new experiments. For instance, by understanding the factors that govern the reactivity of this compound, it may be possible to develop more efficient and selective synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis-trimethylsilyl-thymine, and how can purity be validated methodologically?

- Methodological Answer : this compound is typically synthesized via silylation of thymine using trimethylsilyl chloride under anhydrous conditions. Key steps include inert atmosphere handling, stoichiometric control, and post-reaction quenching. Purity validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns and absence of unreacted thymine .

- Mass Spectrometry (MS) : Verify molecular weight and detect impurities.

- Chromatography (HPLC/GC) : Quantify purity and resolve byproducts.

- Safety Note : Conduct synthesis in fume hoods with appropriate PPE, as silylation reagents are moisture-sensitive and corrosive .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Moisture Avoidance : Store reagents under inert gas (e.g., argon) to prevent hydrolysis .

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Neutralize silylation byproducts with ethanol/water mixtures before disposal. Refer to institutional chemical hygiene plans and SDS documentation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve trimethylsilyl proton environments (δ ~0.1–0.3 ppm) and thymine aromaticity (δ ~7–8 ppm) .

- FT-IR : Identify Si-C stretching (~1250 cm⁻¹) and thymine carbonyl groups (~1700 cm⁻¹).

- ESI-MS : Confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can conflicting data on the stability of this compound in protic vs. aprotic solvents be systematically resolved?

- Methodological Answer :

- Controlled Experiments : Design solvent stability studies with variables:

- Solvent Polarity : Compare degradation rates in DMSO (aprotic) vs. methanol (protic).

- Temperature : Use accelerated aging tests (e.g., 40°C vs. 25°C).

- Analytical Monitoring : Track degradation via HPLC at timed intervals .

- Statistical Analysis : Apply ANOVA to assess significance of solvent effects.

- Theoretical Framework : Correlate solvent dielectric constants with silyl group hydrolysis kinetics .

Q. How does the steric bulk of trimethylsilyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to map steric hindrance (e.g., using %VBur or Tolman cone angles) and predict reaction pathways .

- Kinetic Studies : Compare reaction rates with non-silylated thymine derivatives under identical conditions.

- X-ray Crystallography : Resolve crystal structures to quantify steric effects on molecular geometry .

Q. What theoretical frameworks best explain the electronic effects of trimethylsilyl groups on thymine’s aromaticity and electron density?

- Methodological Answer :

- Molecular Orbital (MO) Theory : Analyze hyperconjugation effects (σ→π*) using Natural Bond Orbital (NBO) analysis.

- Electron Density Mapping : Employ Quantum Theory of Atoms in Molecules (QTAIM) to assess charge distribution changes.

- Comparative Studies : Contrast with non-silylated thymine via cyclic voltammetry to measure electron-withdrawing/donating effects .

Research Design and Data Contradiction Analysis

Q. How can researchers design experiments to address discrepancies in reported reaction yields of this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize reagent purity (e.g., anhydrous solvents, fresh TMS-Cl) and reaction conditions (temperature, stirring rate).

- Multivariate Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, catalyst loading).

- Peer Validation : Collaborate with independent labs to cross-verify results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.